molecular formula C12H7ClO4 B8584559 6-(4-Chlorophenyl)-4-oxo-4H-pyran-2-carboxylic acid

6-(4-Chlorophenyl)-4-oxo-4H-pyran-2-carboxylic acid

Cat. No. B8584559
M. Wt: 250.63 g/mol
InChI Key: UTOVNCUJVMBPQG-UHFFFAOYSA-N
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Patent
US04448787

Procedure details

A solution of ethyl 6-(4-chlorophenyl)-2,4,6-trioxohexanoate (0.30 g) in dioxan (2 ml) and concentrated hydrochloric acid (2 ml) was heated on a steam bath for 2 hours. The pale solid which formed was recrystallised from ethanol to give the title product identical (mp, IR and NMR, and thin-layer chromatography) with the product described in Example 24.
Name
ethyl 6-(4-chlorophenyl)-2,4,6-trioxohexanoate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:20])[CH2:9][C:10](=[O:19])[CH2:11][C:12](=O)[C:13]([O:15]CC)=[O:14])=[CH:4][CH:3]=1>O1CCOCC1.Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:20][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10](=[O:19])[CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
ethyl 6-(4-chlorophenyl)-2,4,6-trioxohexanoate
Quantity
0.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC(CC(C(=O)OCC)=O)=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pale solid which formed
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC(C=C(O1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.